5-Fluoro-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a quinoline structure, which is known for its biological activity, including antimicrobial and anticancer properties. The presence of a fluorine atom at the 5-position enhances its pharmacological profile by improving lipophilicity and metabolic stability.
The compound can be synthesized through various methods, utilizing readily available starting materials. Its derivatives have been studied extensively due to their potential therapeutic applications.
5-Fluoro-3,4-dihydroquinolin-2(1H)-one belongs to the class of heterocyclic compounds known as quinolines. Quinolines are bicyclic compounds consisting of a benzene ring fused to a pyridine ring. This specific compound is classified as a dihydroquinolone due to the saturation of the cyclohexene-like structure.
The synthesis of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one typically involves several steps, including condensation reactions and cyclization processes. A notable synthetic route involves the reaction of 3-amino-4-fluorophenol with 3,3-dimethoxypropionic acid, followed by cyclization under acidic conditions.
The molecular structure of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one consists of a quinoline backbone with a fluorine atom at the 5-position and a carbonyl group at the 2-position.
5-Fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions typical for quinolone derivatives, including:
These reactions are often facilitated by specific catalysts or reagents that enhance their efficiency and selectivity. For instance, palladium-catalyzed reactions have been employed for functionalizing the quinolone core .
The mechanism of action for compounds like 5-Fluoro-3,4-dihydroquinolin-2(1H)-one typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that quinolone derivatives may inhibit certain enzymes related to bacterial metabolism or cancer cell proliferation. For example, they may act as inhibitors of aldosterone synthase, impacting steroid hormone synthesis .
5-Fluoro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
The 3,4-dihydroquinolin-2(1H)-one scaffold provides a privileged structural motif in medicinal chemistry due to its balanced lipophilicity, conformational flexibility, and hydrogen-bonding capabilities. Unlike fully aromatic quinolines, the partially saturated variant reduces planarity while maintaining π-conjugation, enabling enhanced interaction with diverse biological targets. This scaffold's significance is evidenced by its presence in several therapeutically important compounds:
The 5-fluoro derivative specifically enhances this scaffold's drug design utility through several mechanisms:
Table 1: Comparative Analysis of Quinoline-Based Scaffolds in Drug Design
Scaffold Type | Representative Drugs | logP Range | Metabolic Stability | Target Applications |
---|---|---|---|---|
Quinoline (fully aromatic) | Quinine, Chloroquine | 2.5-4.0 | Moderate | Antimalarial, antiviral |
3,4-Dihydroquinolin-2(1H)-one | Aripiprazole, Cilostazol | 2.0-3.5 | High | CNS disorders, cardiovascular |
Tetrahydroquinoline | Gliquidone, Praziquantel | 1.5-3.0 | Very High | Antidiabetic, antiparasitic |
5-Fluoro-3,4-dihydroquinolin-2(1H)-one | Experimental compounds | 2.2-3.0 | Very High | Anticancer, antimicrobial |
Recent research demonstrates the scaffold's utility in molecular hybridization strategies. Coumarin-dihydroquinolinone triazole hybrids exhibit promising anti-tubercular activity (MIC = 0.2-0.8 μM against M. tuberculosis H37Rv), where the dihydroquinolinone component contributes essential hydrogen-bonding interactions with the mycobacterial enzyme active sites [4]. In glioblastoma drug design, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives show potent VEGFR2 inhibition (IC₅₀ = 4.20-10.48 μM), with the partially saturated core enabling optimal orientation within the kinase ATP-binding pocket [6].
Strategic fluorine incorporation at the 5-position of the dihydroquinolinone scaffold induces multifaceted improvements in drug-like properties through electronic, steric, and metabolic mechanisms. The van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å) while significantly altering electronic distribution, creating a bioisosteric replacement with profound biological implications:
Electronic and Binding Effects:
Blood-Brain Barrier Penetration:
The 5-fluoro modification significantly enhances CNS drug delivery through several interconnected mechanisms:
Table 2: Impact of 5-Fluorination on Physicochemical and Pharmacokinetic Properties
Property | Non-Fluorinated Analog | 5-Fluoro Derivative | Biological Consequence |
---|---|---|---|
logP (Calculated) | ~1.8-2.0 | ~2.2-2.5 | Enhanced passive BBB penetration |
Metabolic Oxidation Rate | High (t₁/₂ = 15-30 min) | Low (t₁/₂ = 60-120 min) | Reduced first-pass metabolism |
P-gp Substrate | Yes (Efflux ratio >3) | Minimal (Efflux ratio <2) | Improved CNS availability |
VEGFR2 Binding Affinity | Moderate (IC₅₀ ~15 μM) | High (IC₅₀ ~4-8 μM) | Enhanced target engagement |
Aqueous Solubility | ~50-100 μg/mL | ~30-80 μg/mL | Maintained formulation potential |
Metabolic Stabilization:
The C-F bond strength (485 kJ/mol vs. C-H 413 kJ/mol) provides exceptional resistance to oxidative metabolism:
In glioblastoma drug development, fluorinated 3,4-dihydroquinolin-2(1H)-one analogs demonstrate significantly enhanced anti-proliferative activity against U87-MG and U138-MG cell lines (IC₅₀ = 4.20-10.48 μM) compared to non-fluorinated derivatives (IC₅₀ >50 μM). This improvement directly correlates with increased intracellular accumulation due to improved BBB penetration and reduced efflux [6]. Similarly, fluorinated analogs in tuberculosis drug discovery show 3-5 fold improved potency against M. tuberculosis H37Rv, attributable to enhanced cell wall penetration and metabolic stability in mycobacterial environments [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7